1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride is a chemical compound belonging to the class of triazolopyridines. Triazolopyridines are heterocyclic compounds containing nitrogen atoms in their ring structure, which makes them versatile in various chemical and biological applications
Mechanism of Action
Target of Action
The compound 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride, also known as 1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)-N-METHYLMETHANAMINE HCL, has been found to exhibit inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
The compound interacts with its targets, c-Met and VEGFR-2, by binding to them, thereby inhibiting their activity . This interaction results in the inhibition of the growth of cancer cells, such as A549, MCF-7, and Hela . The compound’s intervention on intracellular c-Met signaling of A549 cells was verified by the result of Western blot .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 pathways, which are involved in cell proliferation and survival . By inhibiting these pathways, the compound can effectively suppress the growth of cancer cells . Fluorescence quantitative PCR showed that the compound inhibited the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .
Result of Action
The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It inhibits the growth of A549 cells in a dose-dependent manner and induces late apoptosis of A549 cells . Moreover, it shows low hemolytic toxicity .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
The effects of 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride on cells are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects can vary depending on the cell type and the concentration of the compound .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . The compound’s localization or accumulation can be influenced by these factors .
Subcellular Localization
It is possible that there are targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride typically involves the following steps:
Formation of the Triazolopyridine Core: The core structure of the triazolopyridine is usually synthesized through a cyclization reaction involving hydrazine and a suitable pyridine derivative.
Introduction of the Methylamine Group: The methylamine group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the triazolopyridine core is replaced by the methylamine moiety.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazolopyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, with conditions varying based on the specific reagents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and biological properties.
Scientific Research Applications
1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride is compared with other similar compounds, such as triazolopyrimidines and triazolothiadiazines. While these compounds share structural similarities, they differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific molecular structure and the resulting biological effects.
List of Similar Compounds
Triazolopyrimidines
Triazolothiadiazines
Triazolopyridines
Triazolotriazines
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. This information is valuable for researchers and professionals working in the fields of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c1-9-6-8-11-10-7-4-2-3-5-12(7)8;/h2-5,9H,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWSXESQFMSZHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=C2N1C=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.